Ácido 5-Isobutil-4-nitro-1H-pirazolo-3-carboxílico

Descripción general

Descripción

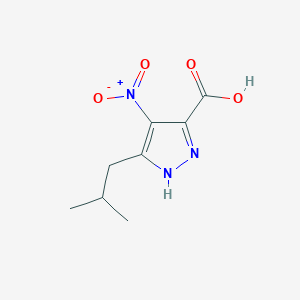

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a biochemical reagent .

Aplicaciones Científicas De Investigación

Chemistry

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding amines.

- Substitution Reactions : The nitro group can be substituted with other functional groups through nucleophilic substitution, expanding its utility in synthetic chemistry .

Biology

In biological research, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is utilized in biochemical assays and proteomics research. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and cellular processes. The compound's nitro group participates in redox reactions, influencing various biological pathways .

Industry

The compound is also applied in industrial settings, particularly in the production of agrochemicals and dyes. Its chemical properties make it suitable for developing products that require specific reactivity or stability under various conditions .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the synthesis of complex heterocycles using 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid as a precursor. The compound was subjected to a series of reactions involving nucleophilic substitutions that led to the formation of novel heterocyclic structures with potential pharmaceutical applications .

Case Study 2: Biochemical Assays

In another research project, this compound was used as a reagent in proteomics assays to analyze protein interactions. The results indicated that its presence significantly altered enzyme activity profiles, showcasing its potential as a biochemical tool for studying metabolic pathways .

Métodos De Preparación

The synthesis of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid typically involves the reaction of hydrazine derivatives with β-diketones, followed by nucleophilic addition, intramolecular cyclization, and elimination . Industrial production methods often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .

Análisis De Reacciones Químicas

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mecanismo De Acción

The mechanism of action of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, influencing cellular processes and enzyme activities . Additionally, its pyrazole ring structure allows it to interact with various biological molecules, potentially affecting their function and activity .

Comparación Con Compuestos Similares

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be compared with other similar compounds, such as:

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic Acid: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.

4-Nitro-1H-pyrazole-3-carboxylic Acid: This compound lacks the isobutyl group, which may affect its reactivity and applications.

Actividad Biológica

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (IBNPA) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

- Molecular Formula: C₈H₁₁N₃O₄

- Molecular Weight: 213.19 g/mol

- CAS Number: 222729-55-7

The compound features a pyrazole ring substituted with an isobutyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

IBNPA's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, potentially influencing cellular processes such as signaling pathways and enzyme activities. Research indicates that IBNPA may act as a partial agonist at trace amine-associated receptors (TAARs), particularly TAAR1, which is implicated in various central nervous system disorders .

Anticancer Properties

Recent studies have evaluated the anticancer potential of IBNPA and related pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| IBNPA | MCF7 | 3.79 |

| IBNPA | NCI-H460 | 42.30 |

| IBNPA | SF-268 | 12.50 |

These findings suggest that IBNPA may inhibit cancer cell proliferation through apoptosis and other mechanisms .

Neuropharmacological Effects

IBNPA's role as a partial agonist at TAAR1 suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. Compounds targeting TAAR1 have been shown to modulate neurotransmitter release and exhibit fewer side effects compared to full agonists .

Case Studies and Research Findings

- Study on Antitumor Activity : A series of pyrazole derivatives, including IBNPA, were tested for their cytotoxic effects on human cancer cell lines. The study reported IC₅₀ values indicating significant growth inhibition across multiple cancer types, highlighting the therapeutic potential of this class of compounds .

- Neuropharmacological Assessment : In vitro studies demonstrated that IBNPA exhibits partial agonistic activity at TAAR1, suggesting its utility in managing neuropsychiatric conditions. The compound's ability to influence dopaminergic signaling pathways positions it as a candidate for further development in CNS therapeutics .

Propiedades

IUPAC Name |

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHMCRICRIJFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450100 | |

| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222729-55-7 | |

| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.